molecular formula C18H25NO4 B3038038 (S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 706806-63-5

(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3038038
CAS No.: 706806-63-5
M. Wt: 319.4 g/mol
InChI Key: RLTOVEWXHUWHJM-SFHVURJKSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzyl substituent. Its molecular formula is C₁₈H₂₅NO₄, with a molecular weight of 319.40 g/mol (CAS: 706806-63-5) . The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the 4-methylbenzyl moiety contributes to lipophilicity, influencing solubility and biological interactions. This compound is primarily utilized in pharmaceutical research as a building block for peptidomimetics or protease inhibitors .

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-6-8-14(9-7-13)12-18(15(20)21)10-5-11-19(18)16(22)23-17(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,21)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTOVEWXHUWHJM-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131261
Record name 1-(1,1-Dimethylethyl) (2S)-2-[(4-methylphenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-63-5
Record name 1-(1,1-Dimethylethyl) (2S)-2-[(4-methylphenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706806-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S)-2-[(4-methylphenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine functionality. This allows the compound to participate in various biochemical pathways and interact with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

(S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid
  • CAS : 1217698-68-4
  • Molecular Formula : C₁₈H₂₂N₂O₄
  • Molecular Weight : 330.38 g/mol
  • This modification may enhance binding specificity in enzyme-active sites .
(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
  • CAS : 1158750-61-8
  • Molecular Formula: C₁₈H₂₂F₃NO₄
  • Molecular Weight : 377.37 g/mol
  • Key Difference: The trifluoromethyl (-CF₃) group is electron-withdrawing, altering electronic distribution and improving metabolic stability.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
  • CAS : 96314-29-3
  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Key Difference: Replacing the 4-methylbenzyl group with a phenyl ring reduces steric bulk but eliminates the methyl group’s inductive effects. This may decrease solubility in nonpolar solvents .

Stereochemical Variations

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
  • Such stereoisomers are critical in drug design, where enantioselectivity dictates efficacy .
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
  • CAS : 144069-70-5
  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Key Difference : The inverted configuration at the 2-position (R instead of S) may render this compound inactive in biological systems optimized for the S-enantiomer .

Core Structural Modifications

(S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
  • CAS : 26250-84-0
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Key Difference : Replacing the pyrrolidine ring (5-membered) with a piperidine ring (6-membered) increases conformational flexibility. This can impact binding kinetics in protein targets .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
  • CAS : 364750-81-2
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Key Difference : The absence of a benzyl group simplifies the structure, reducing steric hindrance and synthetic complexity. This variant is often used in preliminary SAR studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification
(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid 706806-63-5 C₁₈H₂₅NO₄ 319.40 4-methylbenzyl
(S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid 1217698-68-4 C₁₈H₂₂N₂O₄ 330.38 4-cyanobenzyl
(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid 1158750-61-8 C₁₈H₂₂F₃NO₄ 377.37 3-(trifluoromethyl)benzyl
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₆H₂₁NO₄ 291.34 Phenyl at 4-position
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid N/A C₁₈H₂₅NO₄ 319.40 4-methylbenzyl (R-configuration)
(S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid 26250-84-0 C₁₁H₁₉NO₄ 229.27 Piperidine core

Research Implications

  • Substituent Effects : Electron-donating groups (e.g., -CH₃) enhance lipophilicity, while electron-withdrawing groups (e.g., -CN, -CF₃) improve polarity and metabolic stability .
  • Stereochemistry : Enantiomeric purity is critical for biological activity; mismatched configurations may lead to inactive or toxic byproducts .
  • Applications : The 4-methylbenzyl variant is preferred in peptide synthesis for balanced solubility and stability, whereas the trifluoromethyl analog is explored in CNS-targeted therapies .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-MeBz-Pyrrolidine, is a chiral compound with significant potential in medicinal chemistry. Its molecular formula is C18H25NO4, and it has a molecular weight of 319.4 g/mol. The compound is notable for its structural features that contribute to its biological activity, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C18H25NO4
  • Molecular Weight : 319.4 g/mol
  • CAS Number : 706806-63-5

The compound features a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzyl substituent, which are critical for its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of Boc-4-MeBz-Pyrrolidine has highlighted several key areas:

  • Neuroprotective Effects : Preliminary studies indicate that compounds with similar structural motifs exhibit neuroprotective properties. For instance, derivatives of pyrrolidine have been linked to protective effects against neurodegenerative diseases such as Parkinson's disease due to their ability to inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotoxicity .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell survival and death.
  • Pharmacological Applications : The presence of the pyrrolidine ring is associated with a variety of pharmacological activities, including analgesic and anti-inflammatory effects. Studies on related compounds have demonstrated their ability to interact with opioid receptors, suggesting that Boc-4-MeBz-Pyrrolidine may also exhibit similar properties .

Case Study 1: Neuroprotective Activity

A study investigating the neuroprotective effects of pyrrolidine derivatives found that compounds similar to Boc-4-MeBz-Pyrrolidine significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents. The mechanism was attributed to the inhibition of oxidative stress pathways and modulation of inflammatory responses .

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines demonstrated that Boc-4-MeBz-Pyrrolidine exhibited dose-dependent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent . Further research is needed to elucidate specific molecular targets.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsMechanism of ActionReferences
NeuroprotectivePyrrolidine derivativesMAO inhibition, oxidative stress reduction
AnticancerVarious benzyl-substituted pyrrolidinesApoptosis induction via caspase activation
Analgesic/Anti-inflammatoryOpioid receptor modulatorsInteraction with opioid receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
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(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

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